Ziprasidone N-Oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ziprasidone N-Oxide, also known as this compound, is a useful research compound. Its molecular formula is C₂₁H₂₁ClN₄O₂S and its molecular weight is 428.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Electroanalytical Detection and Quantification
Electroanalytical characteristics of antipsychotic drug ziprasidone
Research demonstrates the possibility of electrochemically investigating Ziprasidone's oxidation at boron-doped diamond and glassy carbon electrodes. This study lays the groundwork for the development of novel analytical methods for determining Ziprasidone in pharmaceuticals and serum samples without extensive preparation steps, showing its potential application in clinical diagnostics and drug monitoring (Kul et al., 2010).
Enhancing Oral Bioavailability
Self-nanoemulsifying drug delivery systems for Ziprasidone
Research into self-nanoemulsifying drug delivery systems (SNEDDS) in sustained-release pellets of Ziprasidone aims to enhance oral bioavailability and mitigate the food effect of the drug. This approach signifies a significant advancement in pharmaceutical formulation, providing a method to improve the therapeutic effectiveness and patient compliance of Ziprasidone (Miao et al., 2014).
Metabolic Pathways and Clinical Implications
Ziprasidone metabolism, aldehyde oxidase, and clinical implications
Understanding Ziprasidone's metabolism is crucial for optimizing its therapeutic use and minimizing potential interactions with other medications. This research highlights the role of aldehyde oxidase in Ziprasidone's metabolism and discusses the implications for its pharmacokinetic profile, offering insights into how metabolic pathways influence drug efficacy and safety (Beedham et al., 2003).
Novel Antipsychotic Agent Profile
Unique human receptor binding profile of Ziprasidone
Ziprasidone exhibits a distinct pharmacological profile with high affinity for serotonin and dopamine receptors, which may account for its effectiveness in treating schizophrenia with a lower incidence of side effects typical of other antipsychotics. This research underlines the potential of Ziprasidone in offering a balanced approach to schizophrenia treatment (Schmidt et al., 2001).
Formulation and Absorption Enhancement
Characterization of amorphous, nanocrystalline, and crystalline Ziprasidone formulations
Investigating different formulations of Ziprasidone, including amorphous, nanocrystalline, and crystalline forms, aims to enhance its absorption and reduce the food effect. This area of research is crucial for improving the drug's bioavailability and therapeutic outcomes, particularly in fasted states, thus addressing a significant challenge in its clinical use (Thombre et al., 2012).
Mécanisme D'action
Target of Action
Ziprasidone, the parent compound of Ziprasidone N-Oxide, primarily targets serotonin-2A (5-HT2A) and dopamine D2 receptors . It has a higher 5-HT2A/D2 receptor affinity ratio compared to other antipsychotics . This unique receptor-binding profile is thought to contribute to its efficacy in managing psychiatric disorders .
Mode of Action
Ziprasidone acts as an antagonist at the 5-HT2A and dopamine D2 receptors . By blocking these receptors, it modulates the neurotransmission of serotonin and dopamine in the brain
Biochemical Pathways
Ziprasidone’s action on the 5-HT2A and dopamine D2 receptors affects the serotonin and dopamine pathways in the brain . These pathways are involved in mood regulation, cognition, and behavior . Dysregulation of these pathways is associated with psychiatric disorders like schizophrenia and bipolar disorder .
Pharmacokinetics
The pharmacokinetic properties of Ziprasidone include its absorption, distribution, metabolism, and excretion (ADME). It has an oral bioavailability of 60% . It is metabolized in the liver, primarily through aldehyde reductase . The elimination half-life is between 7 to 10 hours, and it is excreted in urine and feces
Result of Action
The antagonistic action of Ziprasidone on 5-HT2A and dopamine D2 receptors leads to modulation of serotonin and dopamine neurotransmission. This can result in alleviation of psychiatric symptoms, such as those seen in schizophrenia and bipolar disorder
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ziprasidone. For instance, it needs to be dosed on a full stomach for optimal absorption . Additionally, individual patient characteristics, such as genetic factors and co-administration with other medications, can influence its pharmacokinetics and pharmacodynamics
Orientations Futures
Ziprasidone is used to treat schizophrenia and bipolar disorder . Studies have shown that ziprasidone was significantly superior to placebo in rate and time of relapse . The research established the efficacy of ziprasidone in bipolar disorder . It also indicated improvement on the manic syndrome subscale that measures symptoms of mania such as mood, insomnia, excessive energy and activity, and overall behavior and ideation . Patients with acute agitation in schizophrenia were measured, indicating effectiveness short term . Those with long-term risks require a reevaluation on a patient-by-patient basis .
Analyse Biochimique
Biochemical Properties
The biochemical properties of Ziprasidone N-Oxide are not fully understood. As a derivative of Ziprasidone, it may interact with similar enzymes, proteins, and other biomolecules. Ziprasidone is known to affect several neurotransmitter systems in the brain .
Cellular Effects
Ziprasidone is known to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Ziprasidone, the parent compound, works by changing some of the chemicals in the brain that cause psychotic disorders .
Metabolic Pathways
Ziprasidone is metabolized in the liver, primarily by aldehyde oxidase and cytochrome P450 (CYP) 3A4 .
Propriétés
{ "Design of the Synthesis Pathway": "The synthesis pathway for Ziprasidone N-Oxide involves the oxidation of Ziprasidone using a suitable oxidizing agent.", "Starting Materials": [ "Ziprasidone", "Oxidizing agent (e.g. hydrogen peroxide, m-chloroperbenzoic acid, etc.)", "Solvent (e.g. methanol, acetonitrile, etc.)" ], "Reaction": [ "Dissolve Ziprasidone in a suitable solvent.", "Add the oxidizing agent to the solution and stir the mixture at a suitable temperature.", "Monitor the reaction progress using TLC or other suitable analytical techniques.", "Once the reaction is complete, isolate the product by filtration or other suitable methods.", "Purify the product using column chromatography or other suitable methods.", "Characterize the product using various analytical techniques such as NMR, IR, and mass spectrometry." ] } | |
Numéro CAS |
188797-76-4 |
Formule moléculaire |
C₂₁H₂₁ClN₄O₂S |
Poids moléculaire |
428.94 |
Synonymes |
5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-oxido-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-2H-indol-2-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.